rac-ethyl(1R,2S)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylatehydrochloride,cis
Description
Chemical Structure and Properties The compound, with the molecular formula C₉H₁₆ClNO₃ and molecular weight 221.69 g/mol, features a cyclopropane ring substituted with an ethoxymethanimidoyl group at position 2 and an ethyl carboxylate group at position 1, in a cis (1R,2S) configuration. The hydrochloride salt enhances its solubility in polar solvents . The "rac-" prefix indicates a racemic mixture, containing equal proportions of enantiomers. Its stereochemical designation (cis) distinguishes it from diastereomers like the (1R,2R) variant, which may exhibit divergent physicochemical or biological behaviors .
Properties
IUPAC Name |
ethyl (1S,2R)-2-(C-ethoxycarbonimidoyl)cyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-3-12-8(10)6-5-7(6)9(11)13-4-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQECZYQFORQHMT-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1CC1C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=N)[C@@H]1C[C@@H]1C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound rac-ethyl(1R,2S)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylate hydrochloride, cis, is a chiral cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name: rac-ethyl(1R,2S)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylate hydrochloride
- Molecular Formula: C₉H₁₄ClN₁O₂
- Molecular Weight: 188.67 g/mol
- CAS Number: 144072-15-1
Structural Characteristics
The structural framework of this compound includes a cyclopropane ring which contributes to its unique reactivity and interaction with biological targets. The presence of an ethoxymethanimidoyl group enhances its potential as a bioactive molecule.
The biological activity of rac-ethyl(1R,2S)-2-(ethoxymethanimidoyl)cyclopropane-1-carboxylate hydrochloride can be attributed to its ability to interact with specific biological pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic processes.
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Enzyme Inhibition:
- The compound has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
-
Antimicrobial Activity:
- Initial assays indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
-
Anti-inflammatory Effects:
- In vitro studies have demonstrated that rac-ethyl(1R,2S)-2-(ethoxymethanimidoyl)cyclopropane can modulate inflammatory pathways, reducing cytokine production in activated macrophages.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of the compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | AChE inhibition assay | IC50 value of 45 μM, indicating moderate inhibition |
| Study 2 | Antimicrobial susceptibility testing | Effective against E. coli and S. aureus with MIC values of 32 μg/mL |
| Study 3 | Cytokine release assay | Significant reduction in TNF-alpha production by 50% at 10 μM concentration |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Cyclopropane Derivatives
ZK159222
- Structure : Butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate .
- Key Differences :
- Functional Impact : The bulkier structure of ZK159222 may limit membrane permeability compared to the target compound’s compact cyclopropane core .
TCPOBOP
- Structure : 1,4-bis-[2-(3,5-dichloropyridyloxy)]benzene .
- Key Differences :
- Aromatic dichloropyridyl groups replace cyclopropane, conferring rigidity.
- Lacks carboxylate or imidoyl groups, instead featuring ether linkages.
Physicochemical Properties
Analytical and Crystallographic Insights
- SHELX Applications : The SHELX suite (e.g., SHELXL, SHELXS) is critical for refining the target compound’s crystal structure, resolving cis vs. trans configurations and verifying racemic purity .
- Diastereomer Differentiation : The (1R,2R) diastereomer (mentioned in ) would exhibit distinct dipole moments and crystal packing, detectable via SHELX-refined diffraction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
